molecular formula C21H25Cl2N3O4S B2869285 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4,5-TRIMETHOXYBENZAMIDE HYDROCHLORIDE CAS No. 1216717-10-0

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4,5-TRIMETHOXYBENZAMIDE HYDROCHLORIDE

Cat. No.: B2869285
CAS No.: 1216717-10-0
M. Wt: 486.41
InChI Key: WZOAHZBZXFRGQQ-UHFFFAOYSA-N
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Description

N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride is a structurally complex benzamide derivative. Its core features include:

  • A 3,4,5-trimethoxybenzamide group, which contributes steric bulk and lipophilicity.
  • A dimethylaminoethyl side chain, which enhances solubility via protonation and may influence receptor interactions.
  • A hydrochloride salt formulation, improving aqueous solubility for biological applications.

For example, highlights the use of 3-methylbenzoyl chloride and amino alcohols to form N,O-bidentate directing groups .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S.ClH/c1-24(2)9-10-25(21-23-18-14(22)7-6-8-17(18)30-21)20(26)13-11-15(27-3)19(29-5)16(12-13)28-4;/h6-8,11-12H,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOAHZBZXFRGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4,5-TRIMETHOXYBENZAMIDE HYDROCHLORIDE typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzo[d]thiazole ring is then chlorinated at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated benzo[d]thiazole is reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4,5-TRIMETHOXYBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison with Analogous Compounds

Compound Core Structure Key Substituents Solubility (Predicted) Potential Applications
Target Compound Benzothiazole 3,4,5-Trimethoxy, Cl, Dimethylaminoethyl High (HCl salt) Enzyme inhibition, Therapeutics
B3 () Dihydroindenyl 3-Methoxy Moderate Structural studies, Catalysis
B6 () Dihydroindenyl 4-Chloro Low Antimicrobial agents
Compound Benzamide 3-Methyl, N,O-bidentate Moderate Metal-catalyzed C–H activation

Research Findings and Limitations

  • Synthetic Challenges : The trimethoxy and benzothiazole groups may complicate synthesis due to steric hindrance and electron-withdrawing effects, requiring optimized coupling conditions (e.g., Schotten-Baumann or HATU-mediated reactions) .

Biological Activity

N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride is a compound of significant interest due to its potential biological activities. This compound combines a benzothiazole moiety with a trimethoxybenzamide structure, which has been associated with various pharmacological effects, particularly in cancer research.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN3O3SC_{16}H_{20}ClN_{3}O_{3}S. Its structure features a benzothiazole ring, which is known for its electronic properties that can influence biological interactions. The presence of three methoxy groups enhances its solubility and reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The compound exhibits dose-dependent effects on cell viability and can induce apoptosis and cell cycle arrest at concentrations as low as 1 μM .

The biological activity is primarily attributed to the compound's ability to interact with specific enzymes and receptors involved in tumor progression. For instance, it has been noted to inhibit kinases that play a crucial role in cancer cell proliferation and survival. The modulation of signaling pathways associated with apoptosis and cell cycle regulation is significant in its mechanism of action .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was tested against multiple cancer cell lines. Results indicated a marked decrease in cell viability and increased rates of apoptosis compared to control groups.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and improving survival rates in subjects with induced tumors. The results corroborated the in vitro findings, demonstrating its potential as an effective anticancer agent .

Comparative Analysis

The following table summarizes the biological activities of various benzothiazole derivatives compared to this compound:

Compound NameBiological ActivityNotable Effects
This compoundAnticancerInduces apoptosis; inhibits proliferation
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineAnticancerInhibits IL-6 and TNF-α; promotes apoptosis
PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole)AnticancerPotent against non-small cell lung cancer
Compound 4i (N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine)AnticancerSignificant cytotoxicity against lung cancer

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